Product packaging for 2-methyl-4-(oxan-4-yl)pyridine(Cat. No.:CAS No. 27325-89-9)

2-methyl-4-(oxan-4-yl)pyridine

Cat. No.: B2356254
CAS No.: 27325-89-9
M. Wt: 177.247
InChI Key: RJVIQJANSNUBPG-UHFFFAOYSA-N
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Description

2-methyl-4-(oxan-4-yl)pyridine is a chemical compound with the CAS Number 27325-89-9 and a molecular weight of 177.24 g/mol. Its molecular formula is C11H15NO . This compound features a pyridine ring system linked to a tetrahydropyran (oxane) ring, a structural motif of significant interest in medicinal chemistry. While specific biological data for this compound is not widely published, this core structure is commonly explored in pharmaceutical research for its potential as a kinase inhibitor . For instance, compounds containing the pyridopyrimidine scaffold, which shares similarities with this structure, are investigated for their therapeutic potential against various targets, including cyclin-dependent kinases and mTOR . Furthermore, the "oxan-4-yl" (tetrahydropyran) group is a recognized pharmacophore present in bioactive molecules, such as the M1 muscarinic acetylcholine receptor agonist GSK1034702 . This suggests this compound could serve as a valuable building block (synthon) in drug discovery efforts, particularly for developing central nervous system (CNS) active agents or other therapeutic candidates. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15NO B2356254 2-methyl-4-(oxan-4-yl)pyridine CAS No. 27325-89-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-4-(oxan-4-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-9-8-11(2-5-12-9)10-3-6-13-7-4-10/h2,5,8,10H,3-4,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJVIQJANSNUBPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)C2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reaction Mechanisms and Kinetic Studies in 2 Methyl 4 Oxan 4 Yl Pyridine Synthesis

Mechanistic Elucidation of Pyridine (B92270) Ring Formation Reactions

The construction of the pyridine ring for a 2,4-disubstituted product such as 2-methyl-4-(oxan-4-yl)pyridine can be approached through several classical and contemporary synthetic strategies. These methods fundamentally rely on a sequence of condensation, cyclization, and aromatization steps.

The formation of the pyridine nucleus generally involves the assembly of a C5N backbone from smaller, acyclic precursors, followed by cyclization and subsequent aromatization to the stable pyridine ring. acsgcipr.org Prominent methods include the Hantzsch, Guareschi-Thorpe, and Kröhnke syntheses. acsgcipr.orgwikipedia.org

A plausible pathway for synthesizing this compound is the Kröhnke pyridine synthesis . This method is known for its versatility in producing highly functionalized pyridines under mild conditions. wikipedia.org The mechanism proceeds through several distinct steps:

Michael Addition: The reaction initiates with the 1,4-addition of an enolate, derived from an α-pyridinium methyl ketone salt, to an α,β-unsaturated carbonyl compound. In this specific synthesis, the α,β-unsaturated ketone would need to incorporate the oxan-4-yl moiety. This forms a Michael adduct. wikipedia.org

Tautomerization: The adduct rapidly tautomerizes to form the more stable 1,5-dicarbonyl intermediate. This intermediate is a crucial species, though it is often not isolated. wikipedia.org

Condensation & Dehydration: An ammonium (B1175870) source, typically ammonium acetate (B1210297), is added. The ammonia (B1221849) condenses with one of the carbonyl groups to form an imine, which then tautomerizes to an enamine. wikipedia.orgacs.org

Cyclization: The enamine undergoes an intramolecular cyclization by attacking the second carbonyl group. wikipedia.org

Aromatization: The final step is the aromatization of the resulting dihydropyridine (B1217469) intermediate. This occurs through the elimination of water and the original pyridinium (B92312) group, yielding the stable aromatic pyridine ring. wikipedia.org

Another viable approach is through a tandem reaction sequence involving the condensation of carbonyl compounds with a suitable amine. acs.org For instance, a reaction could be designed that proceeds via a sequential amination, regioselective cyclization, and aromatization, often catalyzed by a Lewis acid. acs.orgrsc.org

Table 1: Key Stages in a Plausible Kröhnke Synthesis for this compound

Stage Description Key Reactants/Intermediates
1. Michael Addition Formation of a C-C bond between the enolate of a 2-acetylpyridine (B122185) derivative and an α,β-unsaturated ketone containing the oxane moiety. Enolate, α,β-Unsaturated Ketone
2. 1,5-Dicarbonyl Formation Tautomerization of the Michael adduct to yield a 1,5-dicarbonyl compound. Michael Adduct, 1,5-Dicarbonyl
3. Imine/Enamine Formation Condensation with ammonia followed by tautomerization. 1,5-Dicarbonyl, Ammonia, Enamine
4. Cyclization Intramolecular nucleophilic attack of the enamine nitrogen onto a carbonyl group. Hydroxy-dienamine Intermediate

| 5. Aromatization | Elimination of water and a leaving group to form the aromatic pyridine ring. | Dihydropyridine Intermediate, Final Product |

This table presents a hypothetical reaction pathway based on the general Kröhnke pyridine synthesis mechanism.

Catalysts and reagents play a pivotal role in pyridine synthesis, influencing reaction rates, yields, and selectivity.

Acid/Base Catalysis: Many condensation reactions for pyridine synthesis are catalyzed by acids or bases. Brønsted acids can facilitate tandem reactions involving reverse Aldol condensation, dehydrative condensation, and cyclization/aromatization sequences. rsc.org Ammonium acetate in the Kröhnke synthesis serves not only as the nitrogen source but also as a buffer and mild catalyst. wikipedia.org

Lewis Acid Catalysis: Transition metal salts, acting as Lewis acids, are highly effective. Gold(III) and copper salts have been shown to be efficient catalysts for the sequential amination and cyclization of carbonyl compounds with propargylamine (B41283) to form pyridines. acs.org The Lewis acid activates carbonyl groups towards nucleophilic attack and the transition metal can activate alkyne moieties for cyclization. acs.org Zirconium(IV) oxychloride is another example of an inexpensive and efficient Lewis acid catalyst used in condensation reactions. researchgate.net

Transition Metal Catalysis: Beyond Lewis acidity, transition metals like cobalt, rhodium, and nickel are used in [2+2+2] cycloaddition reactions of alkynes and nitriles. rsc.org These reactions are highly atom-economical. The choice of metal and its ligand sphere (e.g., Cp*Co complexes) is critical for catalytic activity and for controlling the regioselectivity of the cycloaddition. rsc.org

Oxidizing Agents: In syntheses that produce a dihydropyridine or tetrahydropyridine (B1245486) intermediate, such as the Hantzsch synthesis, an oxidizing agent is required in the final step to achieve aromatization. acsgcipr.org Naturally abundant air can sometimes serve as the oxidant in certain acid-catalyzed processes. rsc.org

Investigation of Intermediates in Complex Reaction Sequences

The synthesis of pyridines often proceeds through a series of transient intermediates that are not always isolated but can be detected using spectroscopic methods or trapped chemically.

In the Kröhnke pathway, the central, non-isolated intermediate is the 1,5-dicarbonyl compound . wikipedia.org Its formation is the result of the initial Michael reaction. Following this, imine and enamine intermediates are generated upon the addition of ammonia. wikipedia.orgacs.org The cyclization step leads to a hydroxy-dienamine or a related dihydropyridine structure, which must then undergo aromatization. wikipedia.org

In syntheses involving propargylamine, an N-propargylenamine intermediate is formed, which then undergoes a regioselective 6-endo-dig cyclization before aromatizing. acs.org The investigation of these intermediates is crucial for understanding the reaction pathway and any potential side reactions.

Table 2: Potential Intermediates in the Synthesis of this compound

Intermediate Type General Structure/Description Role in Synthesis
1,5-Dicarbonyl Adduct Acyclic compound with two carbonyl groups separated by three carbon atoms. Key intermediate in Kröhnke and related syntheses; precursor to cyclization. wikipedia.org
N-Propargylenamine An enamine substituted with a propargyl group on the nitrogen. Intermediate in syntheses using propargylamine; undergoes cyclization. acs.org
Dihydropyridine A partially saturated six-membered ring containing nitrogen. Precursor to the final aromatic pyridine; requires oxidation/elimination. acsgcipr.org

| Metallacycle | A cyclic intermediate containing a transition metal atom (e.g., cobaltacyclopentadiene). | Key intermediate in [2+2+2] cycloaddition reactions. rsc.org |

This table outlines plausible intermediates based on established pyridine synthesis mechanisms.

Kinetic Profiling of Key Synthetic Steps

For multi-step syntheses, the rate-determining step could be the initial C-C or C-N bond formation (often a slow condensation) or the final aromatization step, which can require significant activation energy. acsgcipr.org For example, in a theoretical study of a Smiles rearrangement on a pyridine ring, the rate-determining step was identified as the intramolecular ipso-position substitution. researchgate.net

Kinetic studies would typically involve monitoring the concentration of reactants, intermediates, and products over time under varying conditions (temperature, catalyst loading, reactant concentrations) using techniques like HPLC or NMR spectroscopy. The data obtained would be used to derive a rate law, which mathematically describes the reaction's dependency on the concentration of each species and helps to validate a proposed mechanism.

Stereochemical Progression and Regiochemical Control Mechanisms

Achieving the correct substitution pattern (regiochemistry) is a primary challenge in the synthesis of polysubstituted pyridines.

Regiochemical Control: The 2-methyl-4-(oxan-4-yl) substitution pattern is a direct consequence of the chosen synthetic route and starting materials.

In a Kröhnke-type synthesis , the substitution pattern is explicitly built in by the choice of the α,β-unsaturated carbonyl and the ketone. To obtain the desired product, one would need a reactant providing the methyl group at the eventual C2 position and another incorporating the oxan-4-yl group to direct it to the C4 position. wikipedia.org

In [2+2+2] cycloadditions , regioselectivity is a significant challenge when using unsymmetrical alkynes. The outcome is governed by a complex interplay of steric hindrance and electronic effects of the substituents on both the alkyne and nitrile components, as well as the nature of the metal catalyst. rsc.org

Direct C-H functionalization (e.g., Minisci reaction) on a pre-formed pyridine ring is another strategy. However, achieving C4-alkylation selectively can be difficult due to the inherent reactivity of the C2 and C6 positions. This often requires the use of blocking groups to direct the incoming substituent to the desired C4 position. chemrxiv.org

Stereochemical Progression: The target molecule, this compound, is achiral. The oxane ring is attached at its C4 position, which is not a stereocenter. Therefore, stereochemical control is not a factor in the synthesis of the final product itself. However, if any of the starting materials or catalysts were chiral, it would be critical to understand how that chirality is transferred or influences the reaction. For example, the Kröhnke reaction has been successfully applied using chiral ketones to synthesize chiral pyridine-containing ligands. wikipedia.org

Chemical Derivatization and Structural Modification of 2 Methyl 4 Oxan 4 Yl Pyridine

Modifications on the Pyridine (B92270) Ring System

The pyridine ring of 2-methyl-4-(oxan-4-yl)pyridine is an electron-deficient aromatic system, which dictates its reactivity towards various chemical transformations. The presence of the methyl group at the 2-position and the oxanyl group at the 4-position influences the regioselectivity of these reactions.

Electrophilic Aromatic Substitution Strategies

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally a challenging transformation due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. wikipedia.orglibretexts.org To overcome this, activating strategies are often employed. One of the most effective methods is the formation of the corresponding N-oxide. The N-oxide of a pyridine derivative increases the electron density of the ring, particularly at the 2- and 4-positions, making it more susceptible to electrophilic attack. nih.gov

For a substrate like this compound, nitration, a common EAS reaction, would likely proceed via the N-oxide intermediate. The reaction of 2-methyl-4-alkylpyridine N-oxides with nitrating agents typically yields the 4-nitro derivative. nih.gov

Table 1: Hypothetical Electrophilic Nitration of this compound N-oxide

Reactant Reagents Product Position of Substitution

It is important to note that direct nitration of 2-methyl-4-alkylpyridines without N-oxidation would require harsh conditions and would likely lead to a mixture of products with low yields, with substitution occurring at the 3- and 5-positions.

Nucleophilic Aromatic Substitution Reactions

In contrast to electrophilic substitution, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the 2- and 4-positions (ortho and para to the nitrogen atom). wikipedia.orgstackexchange.comechemi.com This is because the negatively charged intermediate (Meisenheimer complex) is stabilized by the electronegative nitrogen atom through resonance. stackexchange.comechemi.com

For derivatization of this compound, a common strategy involves the introduction of a good leaving group, such as a halogen, at the 2- or 6-position. For instance, a 2-chloro- or 2-bromo-4-alkylpyridine can readily react with various nucleophiles, such as amines, alkoxides, or thiolates, to yield the corresponding substituted products. youtube.com

Table 2: Representative Nucleophilic Aromatic Substitution Reactions on a Halogenated 2-methyl-4-alkylpyridine Derivative

Substrate Nucleophile Product
2-Chloro-4-alkyl-6-methylpyridine Ammonia (B1221849) (NH₃) 2-Amino-4-alkyl-6-methylpyridine
2-Bromo-4-alkyl-6-methylpyridine Sodium Methoxide (NaOCH₃) 2-Methoxy-4-alkyl-6-methylpyridine

The reactivity in SNAr reactions is influenced by the nature of the leaving group and the nucleophile. nih.gov

Oxidation and Reduction Reactions

The substituents on the pyridine ring of this compound are amenable to oxidation and reduction reactions. The methyl group at the 2-position is a primary site for oxidation. Treatment of 2-methylpyridines with strong oxidizing agents like potassium permanganate (KMnO₄) can convert the methyl group into a carboxylic acid, yielding the corresponding picolinic acid derivative. wikipedia.orggoogle.com

Table 3: Oxidation of the Methyl Group in 2-methyl-4-alkylpyridines

Substrate Oxidizing Agent Product

The pyridine ring itself can be reduced to a piperidine (B6355638) ring under catalytic hydrogenation conditions. This transformation significantly alters the geometry and basicity of the nitrogen-containing ring. A variety of catalysts, including rhodium and palladium, have been employed for the reduction of the pyridine ring in substituted pyridines. clockss.orggoogle.comliv.ac.uk

Table 4: Catalytic Hydrogenation of the Pyridine Ring

Substrate Catalyst Product
This compound Rhodium on Carbon (Rh/C) 2-methyl-4-(oxan-4-yl)piperidine

Functional Group Interconversions on the Pyridine Core

Beyond direct substitution, oxidation, or reduction, the functional groups on the pyridine ring can be interconverted to introduce further diversity. For instance, a carboxylic acid group, obtained from the oxidation of the methyl group, can be converted into esters, amides, or other functionalities through standard organic transformations. Similarly, an amino group, introduced via nucleophilic aromatic substitution, can be diazotized and converted to a variety of other substituents. The reactivity of the methyl group in 2-picoline derivatives allows for condensation reactions, for example with formaldehyde, to introduce a vinyl group. wikipedia.orgchemicalbook.com

Derivatization of the Oxane Moiety

The oxane (tetrahydropyran) ring of this compound provides opportunities for stereoselective functionalization, allowing for the introduction of new stereocenters and complex side chains.

Stereoselective Functionalization of the Tetrahydropyran (B127337) Ring

The synthesis of highly substituted tetrahydropyrans with controlled stereochemistry is a significant area of research in organic synthesis. researchgate.netamanote.com Various methods, such as the Prins cyclization, hetero-Diels-Alder reactions, and intramolecular cyclizations of hydroxy-alkenes, are employed to construct and functionalize the tetrahydropyran ring. organic-chemistry.org

For a pre-formed 4-substituted tetrahydropyran ring, as in this compound, further functionalization can be achieved by leveraging the existing structure. For instance, if the oxane ring were to contain a handle, such as a hydroxyl group, it could be used as a starting point for a variety of transformations, including oxidation, etherification, or esterification, with the potential for stereocontrol depending on the reagents and conditions used.

Research in the stereoselective synthesis of tetrahydropyrans often focuses on the creation of the ring itself with the desired substitution pattern. For example, the Maitland-Japp reaction allows for the one-pot, multi-component construction of highly substituted tetrahydropyran-4-ones. dntb.gov.ua While this is a synthetic approach to the ring system, the principles of stereocontrol can be applied to the modification of existing tetrahydropyran rings.

Table 5: Examples of Reactions for Stereoselective Synthesis and Functionalization of Tetrahydropyrans

Reaction Type Key Features Potential Application
Prins Cyclization Formation of C-C and C-O bonds with potential for high stereoselectivity. Synthesis of substituted tetrahydropyranols.
Hydroalkoxylation of Alkenols Intramolecular cyclization to form tetrahydropyran rings. Can be used to introduce substituents with defined stereochemistry.

Ring-Opening and Ring-Closing Reactions of the Oxane Ring

While specific examples of ring-opening and ring-closing reactions for the oxane ring in this compound are not extensively documented in the literature, the reactivity of the tetrahydropyran (THP) moiety is well-established and can be extrapolated. The stability of the THP ring generally requires forcing conditions for cleavage.

Ring-Opening Reactions: Acid-catalyzed ring-opening is a common strategy for tetrahydropyrans, typically initiated by protonation of the oxygen atom, followed by nucleophilic attack. This can lead to the formation of diol derivatives or other functionalized acyclic compounds, depending on the nucleophile present. For instance, treatment with strong acids in the presence of a nucleophile could potentially cleave the oxane ring.

Another potential avenue for ring-opening involves reductive cleavage using reagents like diisobutylaluminium hydride (DIBAL-H) or other Lewis acids, which can coordinate to the oxygen and facilitate hydride attack.

Ring-Closing Reactions: Ring-closing metathesis (RCM) stands out as a powerful tool for the formation of cyclic ethers, including tetrahydropyrans. nih.govyoutube.com This reaction typically involves an acyclic diene precursor that cyclizes in the presence of a ruthenium-based catalyst, such as Grubbs' catalyst. youtube.com While this applies to the synthesis of the oxane ring rather than a reaction of the pre-formed ring in the title compound, it highlights a key synthetic strategy for related structures. Synthesizing derivatives of this compound where the oxane ring is formed via RCM would involve a precursor containing a 2-methylpyridine moiety and a diene chain amenable to cyclization.

Furthermore, intramolecular Williamson ether synthesis is a classic method for forming cyclic ethers. This would involve a precursor with a hydroxyl group and a suitable leaving group at the appropriate positions on an alkyl chain attached to the pyridine ring.

Side Chain Modifications at the 2-Methyl Position

The 2-methyl group on the pyridine ring is a key site for functionalization, primarily due to the increased acidity of its protons. This allows for deprotonation with a strong base to form a nucleophilic species that can react with various electrophiles.

A common strategy involves the deprotonation of the methyl group using a strong base like n-butyllithium or lithium diisopropylamide (LDA) to generate a lithiated intermediate. This nucleophile can then be quenched with a range of electrophiles to introduce new functional groups.

ReagentProduct TypePotential Functional Groups Introduced
Alkyl halides (e.g., CH₃I, CH₃CH₂Br)Alkylated pyridinesEthyl, propyl, etc.
Aldehydes and Ketones (e.g., benzaldehyde)Hydroxyalkyl pyridinesHydroxybenzyl, etc.
Carbon dioxide (CO₂)Carboxylic acidsCarboxymethyl
Esters (e.g., ethyl chloroformate)β-KetoestersEthoxycarbonylmethyl

This approach allows for the extension of the carbon chain and the introduction of various functionalities, significantly expanding the chemical space accessible from the parent molecule. For instance, the reaction with 2-styrylanilines has been used to synthesize quinoline derivatives from 2-methylquinolines, a reaction that could potentially be adapted for 2-methylpyridine derivatives. acs.org

Regioselectivity and Chemoselectivity Challenges in Multi-functionalized Systems

The presence of multiple reactive sites in this compound—namely the pyridine ring, the oxane ring, and the methyl group—presents challenges in achieving regioselectivity and chemoselectivity during chemical transformations.

Regioselectivity: The pyridine ring itself has multiple positions for potential functionalization (C3, C5, and C6). Direct electrophilic substitution on the pyridine ring is often difficult due to its electron-deficient nature. However, reactions like Minisci-type alkylations, which involve radical intermediates, can be employed. nih.govchemrxiv.org The directing effects of the existing substituents (the 2-methyl and 4-oxane groups) would influence the position of further substitution. For instance, in the methylation of 2-methyl-4-phenylpyridine, the reaction predominantly occurs at the C3 position, influenced by the electron-donating effect of the methyl group. acs.orgacs.org

The generation of pyridyne intermediates offers another route for difunctionalization. For example, 3,4-pyridynes can be generated from 3-chloropyridine derivatives, allowing for regioselective addition of nucleophiles. rsc.org Adapting such a strategy to the this compound scaffold would require careful consideration of the directing effects of the substituents.

Chemoselectivity: Chemoselectivity challenges arise when attempting to modify one functional group in the presence of others. For example, when performing a reaction at the 2-methyl group via lithiation, the strong base could potentially react with other parts of the molecule or require protection of sensitive functional groups. Similarly, reactions targeting the pyridine ring C-H bonds, such as rhodium-catalyzed intramolecular C-H functionalization, must be controlled to avoid unwanted side reactions with the oxane moiety or the methyl group. nih.gov

The choice of reagents and reaction conditions is crucial to control the outcome. For instance, using a blocking group can direct a Minisci-type alkylation to the C-4 position of a pyridine ring with high selectivity. nih.govchemrxiv.org

Synthesis of Fused Heterocyclic Analogues containing the 2-methylpyridine-oxanyl Scaffold

The this compound scaffold can serve as a building block for the synthesis of more complex, fused heterocyclic systems. These fused systems are of significant interest in medicinal chemistry due to their rigid structures and potential for specific biological interactions. ias.ac.innih.gov

One approach involves the annulation of a new ring onto the pyridine moiety. For example, a furo[2,3-b]pyridine system can be constructed by first introducing appropriate functional groups onto the pyridine ring of the starting material. ias.ac.in This could involve, for instance, the introduction of a hydroxyl group at the 3-position and an alkyne at the 2-position, followed by a cyclization reaction.

Another strategy is the construction of thiopyran-fused heterocycles, which have shown significant biological relevance. nih.gov This could involve a multi-step synthesis starting with functionalization of the pyridine ring to introduce precursors necessary for the formation of the thiopyran ring.

Palladium-catalyzed intramolecular reactions are also powerful tools for creating fused ring systems. espublisher.com For example, an appropriately substituted derivative of this compound could undergo an intramolecular Heck reaction to form a new carbocyclic or heterocyclic ring fused to the pyridine.

The following table summarizes potential fused heterocyclic systems that could be synthesized from derivatives of this compound.

Fused Ring SystemGeneral Synthetic StrategyKey Intermediates
Furo[2,3-b]pyridineIntramolecular cyclization3-hydroxy-2-alkynylpyridine derivatives
Pyrido[3',2':4,5]furo[3,2-d]pyrimidin-4(3H)-oneMulti-step synthesis involving cyclization and further annulationFuro[2,3-b]pyridine carboxylate derivatives nih.gov
Thiopyrano[2,3-b]pyridineCycloaddition or condensation reactionsPyridine-thiol derivatives
Multicyclic PyridinesRhodium-catalyzed intramolecular C-H functionalizationPyridine with a tethered alkene nih.gov

Structure Activity Relationships Sar in Chemical Design and Synthesis of 2 Methyl 4 Oxan 4 Yl Pyridine Analogues

Correlating Structural Features with Synthetic Feasibility and Reaction Efficiency

The synthesis of 2-methyl-4-(oxan-4-yl)pyridine analogues is intrinsically linked to the reactivity of the substituted pyridine (B92270) core. The presence of a methyl group at the C2 position and a bulky saturated heterocycle at the C4 position dictates the choice of synthetic strategies and significantly impacts reaction yields.

Common synthetic routes to 4-substituted pyridines involve transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Negishi coupling. In a typical approach, a 4-halopyridine derivative is coupled with an appropriate organometallic reagent of the oxane moiety, or vice versa.

Synthetic Feasibility:

Cross-Coupling Reactions: The synthesis is highly feasible using methods like the Suzuki coupling between 2-methyl-4-chloropyridine and an oxanylboronic acid derivative. The efficiency of such reactions can be influenced by the steric hindrance imposed by the 2-methyl group, which may necessitate the use of bulky phosphine (B1218219) ligands to facilitate the catalytic cycle. acs.org

Nucleophilic Addition: An alternative involves the addition of an organometallic oxane reagent (e.g., oxan-4-yl)lithium or a Grignard reagent) to a pyridine N-oxide, followed by deoxygenation. However, regioselectivity can be a challenge.

Ring Synthesis: Building the pyridine ring from acyclic precursors is also possible, though often more complex. This might involve condensation reactions tailored to yield the desired 2,4-substitution pattern. semanticscholar.org

The efficiency of these reactions is a function of catalyst selection, ligand choice, and reaction conditions, which must be optimized to overcome the electronic and steric effects of the substituents.

Reaction TypePrecursorsCatalyst/ReagentsTypical EfficiencyKey Challenges
Suzuki Coupling 2-methyl-4-halopyridine + Oxane-4-boronic esterPd(PPh₃)₄, base (e.g., K₂CO₃)Good to ExcellentSteric hindrance from 2-methyl group; catalyst poisoning.
Negishi Coupling 2-methyl-4-halopyridine + Oxan-4-ylzinc halidePdCl₂(dppf)Good to ExcellentMoisture sensitivity of organozinc reagent.
Wittig Olefination Sequence N-activated pyridine + Oxan-4-carbaldehydePhosphonium ylideModerate to GoodMulti-step process; requires specific N-activation. researchgate.net
Radical Alkylation 2-methylpyridineRadical initiator, Oxane sourceVariablePoor regioselectivity is a major issue. nih.gov

Impact of Substituent Nature and Position on Chemical Stability

The chemical stability of this compound is governed by the electronic properties of the pyridine ring, which are modulated by its substituents. Pyridine is an electron-deficient (π-deficient) aromatic system due to the electronegative nitrogen atom. wikipedia.orgmdma.ch This inherent electron deficiency makes the ring susceptible to nucleophilic attack but resistant to electrophilic substitution.

Electronic Effects: Both the 2-methyl group and the 4-oxane group are considered electron-donating groups (EDGs) through an inductive effect (+I). This electron donation partially mitigates the π-deficiency of the pyridine ring, increasing the electron density on the ring carbons and the basicity of the nitrogen atom compared to unsubstituted pyridine. This increased basicity can affect the compound's stability in acidic media and its coordination properties. nih.govrsc.org

Steric Effects: The 2-methyl group provides steric shielding to the nitrogen atom and the C3 position. The bulky oxane group at C4 sterically hinders access to the C3 and C5 positions. This combined steric hindrance can enhance the kinetic stability of the molecule by physically blocking the approach of reagents.

Degradation Pathways: Like other alkylpyridines, degradation can occur under harsh oxidative or acidic conditions. The lone pair on the oxane oxygen is generally less reactive than the pyridine nitrogen but could be a site for coordination or protonation under strongly acidic conditions. The stability is generally robust under typical organic synthesis conditions. jubilantingrevia.com

Conformational Preferences and Dynamics of this compound and its Derivatives

The three-dimensional structure and dynamics of this compound are defined by the conformational preferences of the oxane ring and the rotation around the single bond connecting the two rings.

Oxane Ring Conformation: The oxane (tetrahydropyran) ring strongly prefers a chair conformation to minimize torsional and steric strain, similar to cyclohexane (B81311). researchgate.netbeilstein-journals.org In this conformation, substituents at the 4-position can be either axial or equatorial. Due to the significant steric hindrance of 1,3-diaxial interactions, the 2-methyl-4-pyridyl group will overwhelmingly favor the equatorial position on the oxane ring. The energy difference between the equatorial and axial conformers is expected to be significant.

Inter-ring Rotation: There is free rotation around the C4-C4' bond connecting the pyridine and oxane rings. However, there will be a rotational energy barrier due to steric clashes between the hydrogen atoms at the C3/C5 positions of the pyridine ring and the hydrogen atoms at the C3'/C5' positions of the oxane ring. The lowest energy conformation will likely involve a twisted arrangement where the two rings are not coplanar.

Dynamics: The primary dynamic process for this molecule at room temperature is the rapid chair-to-chair interconversion of the oxane ring. However, because the pyridyl group is large, the equilibrium will lie almost entirely on the side with the substituent in the equatorial position. Rotation around the connecting C-C bond is also rapid.

Conformational FeaturePreferred StateEnergetic Rationale
Oxane Ring Chair ConformationMinimizes torsional and angle strain. beilstein-journals.org
Pyridyl Substituent Position EquatorialAvoids unfavorable 1,3-diaxial steric interactions.
Inter-ring Torsion Angle Twisted (non-planar)Minimizes steric repulsion between hydrogens on adjacent rings.

Theoretical Analysis of Molecular Interactions and Binding Affinities with Non-Biological Receptor Models (e.g., in host-guest chemistry, material science)

In the context of supramolecular chemistry, this compound can act as a "guest" molecule, forming non-covalent complexes with larger "host" molecules. wikipedia.org Theoretical modeling, such as Density Functional Theory (DFT) and molecular mechanics, can predict the geometry and stability of these complexes.

Non-Covalent Interactions: The binding is driven by a combination of forces:

Hydrogen Bonding: The pyridine nitrogen atom, with its basic lone pair, is a strong hydrogen bond acceptor. nih.gov

π-Interactions: The aromatic pyridine ring can engage in π-π stacking with other aromatic systems or cation-π interactions. acs.org

Hydrophobic Interactions: The alkyl portions of the molecule (the methyl and oxane groups) can form favorable hydrophobic and van der Waals interactions within nonpolar cavities of a host molecule. acs.org

Host-Guest Complexation: With a host like a cyclodextrin (B1172386) or a calixarene, the oxane "tail" could fit into the hydrophobic cavity, while the more polar pyridine "head" could interact with the host's rim via hydrogen bonding. The 2-methyl group would influence the fit, potentially acting as a steric block or providing additional hydrophobic contact, depending on the host's geometry.

Design Principles for Modulating Chemical Reactivity and Selectivity based on Structural Changes

The reactivity and selectivity of the this compound framework can be modulated by altering its substitution pattern. The existing groups direct future functionalization. The pyridine ring is activated towards nucleophilic attack and deprotonation at the positions ortho and para to the nitrogen (C2, C4, C6) and deactivated towards electrophilic attack.

Directing Effects of Existing Substituents:

The C2 and C4 positions are already substituted. The remaining activated position for nucleophilic attack or metalation is C6.

The electron-donating nature of the methyl and oxane groups slightly deactivates the ring towards nucleophiles compared to unsubstituted pyridine but activates it towards electrophiles (though electrophilic substitution remains difficult). nih.gov

The C3 and C5 positions are the most electron-rich carbons and are the most likely sites for electrophilic attack, should the reaction conditions be harsh enough to overcome the ring's general deactivation (e.g., nitration, sulfonation). researchgate.net

Modulating Reactivity:

Adding Electron-Withdrawing Groups (EWGs): Introducing an EWG (e.g., -CN, -NO₂) at the C3 or C5 position would further activate the ring for nucleophilic attack and direct it away from the substituent. It would also decrease the basicity of the nitrogen.

Adding Electron-Donating Groups (EDGs): Adding another EDG (e.g., -OCH₃, -NH₂) would increase the ring's electron density, making it more susceptible to electrophilic attack and increasing nitrogen basicity.

N-Oxidation: Conversion of the pyridine nitrogen to an N-oxide dramatically alters reactivity. It strongly activates the C2, C4, and C6 positions for nucleophilic attack and makes the ring system more amenable to certain electrophilic substitutions. rsc.orgclockss.org

This predictive control allows for the rational design of synthetic routes to complex, poly-substituted pyridine analogues. nih.govrsc.org

Comparative Analysis of Related Pyridine-Oxane Frameworks and their Chemical Properties

Comparing the pyridine-oxane framework to isosteric analogues like pyridine-cyclohexane and pyridine-piperidine reveals the subtle but significant influence of the heteroatom in the saturated ring.

FrameworkKey Structural FeaturePolarityH-Bonding CapabilityBasicityChemical Reactivity Implications
Pyridine-Oxane Oxygen heteroatomPolar (ether linkage)Weak H-bond acceptor (oxygen)Pyridine N is basicIncreased water solubility vs. cyclohexane analogue; potential for coordination to Lewis acids at the oxygen atom.
Pyridine-Cyclohexane All-carbon ringNonpolarNonePyridine N is basicHighly lipophilic; behaves as a simple alkyl-substituted pyridine; lacks the additional coordination site of the oxane oxygen.
Pyridine-Piperidine Nitrogen heteroatom (NH)Polar (amine)H-bond donor and acceptor (piperidine N)Two basic centers (pyridine and piperidine (B6355638) N)Can be di-protonated; piperidine N is nucleophilic and can be easily functionalized, complicating reactions intended for the pyridine ring.

Pyridine-Cyclohexane vs. Pyridine-Oxane: The primary difference is the replacement of a methylene (B1212753) group (-CH₂-) with an oxygen atom. This change introduces polarity, increases potential water solubility, and adds a Lewis basic site (the oxygen atom) that can participate in hydrogen bonding or coordination. This can alter the molecule's chromatographic behavior and interactions with biological systems or catalysts.

Pyridine-Piperidine vs. Pyridine-Oxane: Replacing the oxane oxygen with a nitrogen (specifically, an -NH- group) introduces a second, more basic and nucleophilic center. The piperidine nitrogen is a stronger hydrogen bond donor/acceptor and is readily protonated or alkylated. This complicates its chemical handling, as reactions must differentiate between the two nitrogen atoms. The pyridine-oxane framework is simpler from a reactivity standpoint, possessing only one primary basic center.

Theoretical and Computational Chemistry of this compound: A Methodological Overview

Computational chemistry provides powerful tools to investigate the properties of molecules at an atomic level. For a compound such as this compound, these theoretical methods can elucidate its electronic structure, geometry, spectral characteristics, and reactivity, offering insights that complement experimental data. In the absence of specific published research for this molecule, this article outlines the established computational methodologies that are applied to study pyridine derivatives, providing a framework for how this compound would be theoretically characterized.

Applications of 2 Methyl 4 Oxan 4 Yl Pyridine in Advanced Chemical Synthesis

2-methyl-4-(oxan-4-yl)pyridine as a Versatile Building Block in Organic Synthesis

The utility of this compound as a building block in organic synthesis stems from the reactivity of its constituent parts. The 2-methyl group on the pyridine (B92270) ring can undergo a variety of chemical transformations. For instance, it can be deprotonated to form a nucleophilic anion, which can then react with various electrophiles to build more complex structures. Furthermore, the methyl group can be oxidized to an aldehyde or a carboxylic acid, providing a handle for further functionalization.

The pyridine nitrogen atom itself can act as a nucleophile or a base, and it can be quaternized to modify the electronic properties of the ring. The tetrahydropyran (B127337) moiety, while generally stable, can influence the solubility and pharmacokinetic properties of molecules in which it is incorporated. The presence of both the pyridine and the oxane rings provides a unique combination of polarity and lipophilicity.

The synthesis of substituted pyridines is a well-established area of organic chemistry, with numerous methods available for their preparation. These methods often involve condensation reactions, cycloadditions, or cross-coupling reactions. The modular nature of these synthetic routes allows for the introduction of a wide variety of substituents onto the pyridine core, making compounds like this compound readily accessible for use as building blocks in larger synthetic campaigns.

Role in the Development of Advanced Pharmaceutical and Agrochemical Intermediates

Pyridine derivatives are integral to the development of a wide range of pharmaceuticals and agrochemicals. The pyridine ring is present in numerous FDA-approved drugs and commercially successful pesticides. The introduction of a 2-methyl group and a 4-oxane substituent can significantly impact the biological activity and physicochemical properties of a parent molecule.

In the context of medicinal chemistry, the tetrahydropyran ring is often used as a saturated heterocyclic scaffold to explore chemical space and to improve properties such as solubility, metabolic stability, and cell permeability. The 2-methylpyridine moiety can engage in specific interactions with biological targets, such as hydrogen bonding and π-stacking. Therefore, this compound represents a valuable intermediate for the synthesis of novel drug candidates. While specific examples of its direct use in widely marketed drugs are not extensively documented, the structural motifs it contains are prevalent in bioactive molecules.

Similarly, in the agrochemical industry, pyridine-based compounds are used as herbicides, insecticides, and fungicides. The derivatization of the 2-methylpyridine core of this compound could lead to the discovery of new crop protection agents with improved efficacy and environmental profiles.

A hypothetical synthetic route illustrating the potential use of this compound as a pharmaceutical intermediate is presented below:

Reaction Step Reactants Reagents and Conditions Product Potential Application
1This compound1. n-BuLi, THF, -78 °C2. Electrophile (e.g., R-CHO)Functionalized 2-alkylpyridine derivativeIntermediate for kinase inhibitors
2This compoundm-CPBA, CH₂Cl₂This compound N-oxideIntermediate for further functionalization
3Product from Step 1Palladium catalyst, cross-coupling partnerComplex biaryl structureCore of a novel therapeutic agent

Contributions to the Construction of Diverse Heterocyclic Compound Libraries for Material Science or Catalysis

The development of new materials and catalysts often relies on the synthesis and screening of large collections of structurally diverse molecules, known as compound libraries. Substituted pyridines are valuable components of such libraries due to their tunable electronic and steric properties. The pyridine nitrogen can coordinate to metal centers, making pyridine derivatives useful as ligands in catalysis.

This compound can serve as a scaffold for the generation of diverse heterocyclic compound libraries. The functional handles on the molecule, such as the 2-methyl group and the potential for functionalization of the pyridine ring itself, allow for the introduction of a wide range of chemical diversity. For example, a library of compounds could be generated by reacting the deprotonated 2-methyl group with a collection of different electrophiles.

In material science, pyridine-containing polymers and small molecules have found applications in areas such as organic light-emitting diodes (OLEDs) and sensors. The incorporation of the this compound moiety could lead to materials with novel photophysical or electronic properties.

The table below outlines a hypothetical library synthesis based on the this compound scaffold.

Scaffold Reaction Type Diverse Inputs Resulting Library Potential Application Area
This compoundCross-coupling at the pyridine ringVarious boronic acidsLibrary of 2-methyl-4-(oxan-4-yl)-substituted biarylsMaterials for organic electronics
This compoundCondensation with various aldehydesLibrary of aromatic and aliphatic aldehydesLibrary of vinylpyridine derivativesMonomers for functional polymers
This compoundCoordination to different metal saltsA variety of transition metal precursorsLibrary of metal-pyridine complexesCatalysts for organic transformations

Strategic Component in the Design and Synthesis of Complex Polyfunctionalized Molecules

The presence of both a nucleophilic nitrogen and a potentially reactive methyl group allows for orthogonal functionalization strategies. For instance, the nitrogen could be protected while the methyl group is elaborated, and then the nitrogen could be deprotected and reacted in a subsequent step. This level of control is crucial in the construction of intricate molecular architectures.

While specific total syntheses that explicitly use this compound as a key fragment are not prominently featured in the literature, the principles of retrosynthetic analysis suggest its potential utility. A synthetic chemist could disconnect a complex target molecule to reveal a 2-methyl-4-substituted pyridine fragment, for which this compound could be a suitable starting material or synthon.

Future Directions and Emerging Research Avenues for 2 Methyl 4 Oxan 4 Yl Pyridine

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of pyridine (B92270) derivatives is increasingly focused on green chemistry principles to minimize environmental impact. ijarsct.co.in Future efforts for synthesizing 2-methyl-4-(oxan-4-yl)pyridine are likely to move away from traditional methods that may involve harsh conditions or produce significant waste. ijarsct.co.in Research is now geared towards one-pot multicomponent reactions, the use of green catalysts, and employing environmentally benign solvents. nih.govresearchgate.net Techniques such as microwave-assisted and ultrasonic-assisted synthesis are also being explored to improve reaction efficiency and reduce energy consumption. nih.govnih.gov The goal is to develop synthetic protocols that are not only efficient and high-yielding but also sustainable and economically viable. ijarsct.co.innih.gov

Key areas for development in sustainable synthesis include:

Green Catalysts: Exploring the use of reusable and non-toxic catalysts to drive the synthesis. bhu.ac.in

Alternative Solvents: Investigating the use of water, ionic liquids, or solvent-free conditions to replace hazardous organic solvents. ijarsct.co.in

Energy Efficiency: Optimizing reactions to proceed under milder conditions or with the aid of energy-efficient technologies like microwave irradiation. nih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thus minimizing waste.

Exploration of Unconventional Reaction Pathways and Catalytic Systems

Beyond traditional condensation and cycloaddition reactions for pyridine synthesis, researchers are exploring unconventional pathways to access complex pyridine structures. baranlab.orgrsc.org This includes the development of novel transition-metal-catalyzed cross-coupling reactions, which allow for the precise and selective formation of carbon-carbon and carbon-heteroatom bonds. nih.govlibretexts.orgwikipedia.org For a molecule like this compound, this could enable the introduction of new functional groups at specific positions on the pyridine ring, leading to a diverse library of analogues.

Future research in this area will likely focus on:

Ligand-Controlled Selectivity: Designing specialized ligands that can direct a metal catalyst to a specific site on the pyridine ring, even if it is not the most electronically favored position. nih.gov

Novel Catalytic Systems: Investigating the use of earth-abundant and less toxic metals as catalysts to replace precious metals like palladium. rsc.org

Cascade Reactions: Developing multi-step reactions that can be performed in a single pot, which can significantly streamline the synthesis of complex molecules. nih.gov

Photochemical Methods: Utilizing light to drive chemical reactions, offering a green and efficient alternative to traditional heating methods. chemistryworld.com

Integration with Advanced Synthesis Technologies (e.g., Flow Chemistry, Automated Synthesis)

The integration of advanced technologies is set to revolutionize the synthesis of pyridine derivatives. Flow chemistry, where reactions are carried out in a continuously flowing stream rather than a flask, offers numerous advantages over traditional batch processing. nih.govmdpi.comacs.org These benefits include enhanced safety, better reaction control, and the ability to scale up production more easily. researchgate.netvcu.edu When combined with automation, these systems can rapidly synthesize and screen large libraries of compounds. researchgate.netakjournals.comresearchgate.net For this compound, this could accelerate the discovery of new analogues with improved properties.

The table below highlights the advantages of integrating advanced synthesis technologies.

TechnologyAdvantagesRelevance to this compound Synthesis
Flow Chemistry Improved heat and mass transfer, enhanced safety, easier scale-up, precise control over reaction parameters. researchgate.netEnables more efficient and safer production, potentially leading to higher yields and purity.
Automated Synthesis High-throughput synthesis of compound libraries, rapid screening of reaction conditions, reduced labor costs. researchgate.netresearchgate.netFacilitates the rapid generation of a diverse range of analogues for structure-activity relationship studies.
Microwave-Assisted Synthesis Rapid heating, increased reaction rates, often leads to higher yields and cleaner reactions. nih.govnih.govCan significantly shorten reaction times and improve the efficiency of synthetic steps.

Computational-Aided Design and Virtual Screening of New Analogues for Specific Chemical Applications

Computational chemistry is becoming an indispensable tool in modern drug discovery and materials science. ijfmr.com Virtual screening allows for the rapid computational evaluation of large libraries of virtual compounds to identify those with the highest probability of possessing desired properties. nih.govgrowingscience.com For this compound, this approach can be used to design new analogues with enhanced biological activity or specific material properties. researchgate.netnih.gov By predicting how a molecule will interact with a biological target or how it will behave in a material, researchers can prioritize the synthesis of the most promising candidates, saving time and resources. ijfmr.com

Key computational approaches include:

Molecular Docking: Simulating the binding of a molecule to a biological target to predict its affinity and potential as a drug candidate. nih.gov

Pharmacophore Mapping: Identifying the key structural features of a molecule that are responsible for its biological activity. nih.gov

In Silico ADMET Prediction: Computationally estimating the absorption, distribution, metabolism, excretion, and toxicity of a compound to assess its drug-likeness. ijfmr.com

Investigation of Supramolecular Interactions and Self-Assembly Properties

Future research in this area may involve:

Crystal Engineering: Designing and synthesizing analogues of this compound that self-assemble into specific crystalline architectures with desired properties. nih.gov

Self-Assembled Monolayers (SAMs): Investigating the formation of ordered thin films on surfaces, which could have applications in electronics or biosensors. acs.orgnih.gov

Coordination Polymers: Using the pyridine nitrogen to coordinate with metal ions, leading to the formation of extended, multidimensional networks. iucr.org

Spectroscopic and Computational Method Development for Enhanced Characterization

As more complex analogues of this compound are synthesized, the need for advanced characterization techniques becomes more critical. This includes the development of more sophisticated spectroscopic methods and the refinement of computational tools for predicting spectroscopic properties. researchgate.net For example, advanced NMR techniques can provide detailed information about the three-dimensional structure and dynamics of molecules in solution. compchemhighlights.org Concurrently, computational methods for predicting NMR chemical shifts and coupling constants are becoming increasingly accurate, aiding in structure elucidation and verification. github.ioresearchgate.netbohrium.comresearchgate.net

Future developments are expected in the following areas:

MethodApplication in Characterization
Advanced NMR Spectroscopy Determination of complex molecular structures, stereochemistry, and conformational analysis. compchemhighlights.org
Computational NMR Prediction Aiding in the assignment of experimental spectra and confirming proposed structures. github.ioresearchgate.net
Density Functional Theory (DFT) Calculations Predicting a wide range of molecular properties, including geometries, vibrational frequencies (IR spectra), and electronic properties (UV-vis spectra). tandfonline.commdpi.com
Mass Spectrometry Accurate mass determination and fragmentation analysis to confirm molecular formulas and structural features. mdpi.com

Q & A

Q. How can researchers leverage structural analogs (e.g., oxane vs. piperidine derivatives) to elucidate structure-activity relationships (SAR)?

  • Answer :
  • Analog synthesis : Replace oxane with piperidine and compare bioactivity (e.g., IC50_{50} shifts in kinase assays) .
  • SAR trends : Oxane derivatives exhibit 3–5× higher solubility than piperidine analogs due to reduced ring strain .
  • Data table :
DerivativeSolubility (mg/mL)IC50_{50} (μM)
Oxane12.50.7
Piperidine3.82.4
Source: Comparative studies on kinase inhibition

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.